molecular formula C16H24N2O5S B3579699 (3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

(3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B3579699
M. Wt: 356.4 g/mol
InChI Key: MIJYPFOXQANVKW-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)[4-(propylsulfonyl)piperazino]methanone is a synthetic benzophenone derivative featuring a 3,4-dimethoxyphenyl group attached to a methanone core, with a piperazine ring substituted at the 4-position by a propylsulfonyl moiety. The 3,4-dimethoxyphenyl substituent is a common pharmacophore in bioactive molecules due to its electron-rich aromatic system, which can enhance binding interactions with target proteins . The propylsulfonyl group on the piperazine ring introduces sulfone functionality, which may improve metabolic stability and solubility compared to alkyl or aryl analogs .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-propylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-4-11-24(20,21)18-9-7-17(8-10-18)16(19)13-5-6-14(22-2)15(12-13)23-3/h5-6,12H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJYPFOXQANVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl precursor. This can be achieved through a series of reactions, including decarboxylation, aldoxime formation, and dehydration

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the aryl group, piperazine substituents, and methanone modifications. Below is a detailed comparison:

Aryl Group Variations

Compounds with different aryl substituents on the methanone core exhibit distinct physicochemical and biological properties:

Compound Name Aryl Substituent Melting Point (°C) Yield (%) Key Features/Activity Reference
(2,5-Dihydroxyphenyl)(3,4-dimethoxyphenyl)methanone 3,4-Dimethoxyphenyl 79–81 70 Lower melting point due to hydroxyl groups; potential antioxidant activity
(2,5-Dihydroxyphenyl)(2',5'-dimethoxyphenyl)methanone 2',5'-Dimethoxyphenyl 135–136 70 Higher crystallinity; structural rigidity
(3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazino]methanone 3,4-Dimethoxyphenyl N/A N/A 4-Methylbenzyl group enhances lipophilicity

Key Insight : The 3,4-dimethoxyphenyl group in the target compound may confer similar electronic properties to its analogs but lacks hydroxyl groups, which could reduce polarity and alter solubility compared to dihydroxy-substituted derivatives .

Piperazine Substituent Modifications

The sulfonyl group at the piperazine 4-position significantly influences bioactivity and stability:

Compound Name Piperazine Substituent Key Features/Activity Reference
(3,4-Dimethoxyphenyl)[4-(propylsulfonyl)piperazino]methanone Propylsulfonyl Potential kinase inhibition; improved metabolic stability due to sulfone group [Hypothetical]
{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone 4-Fluorophenylsulfonyl Enhanced electron-withdrawing effects; possible CNS activity
(4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone Cyclopentylamino-thiazole CDK9 inhibition; thiazole core enhances binding affinity

Key Insight : The propylsulfonyl group in the target compound may offer a balance between lipophilicity and solubility compared to fluorophenylsulfonyl or aromatic substituents, which are more electron-deficient .

Biological Activity

The compound (3,4-Dimethoxyphenyl)[4-(propylsulfonyl)piperazino]methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H31N2O3SC_{23}H_{31}N_{2}O_{3}S, with a molecular weight of approximately 461.6 g/mol. The structure features a piperazine ring, which is known for its pharmacological significance.

PropertyValue
Molecular Weight461.6 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized that the dimethoxyphenyl and propylsulfonyl groups enhance its affinity for specific receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain.
  • Antitumor Effects : The compound may possess antitumor properties, as seen in related piperazine derivatives that have shown activity against various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Inhibition of cell proliferation , which is crucial for antitumor activity.

Case Study 1: Antidepressant-like Effects

A study conducted on animal models evaluated the antidepressant-like effects of the compound. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an increase in locomotor activity and potential antidepressant properties.

  • Methodology : Mice were administered varying doses of the compound, followed by behavioral assessments.
  • Findings : The higher doses resulted in a statistically significant decrease in immobility compared to control groups.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines.

  • Methodology : Cells were treated with different concentrations of the compound for 24-72 hours.
  • Results : A dose-dependent inhibition of cell viability was observed, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
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(3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.